2,5-Diethynyl-1,3-thiazole
Description
2,5-Diethynyl-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with ethynyl groups at positions 2 and 3. The thiazole ring itself is a five-membered aromatic structure containing one sulfur and one nitrogen atom, known for its electronic and structural versatility in organic chemistry . Ethynyl groups (–C≡CH) impart unique reactivity due to their sp-hybridized carbon atoms, enabling participation in cross-coupling reactions (e.g., Sonogashira coupling) and applications in materials science, such as conductive polymers or metal-organic frameworks (MOFs).
Properties
CAS No. |
116998-07-3 |
|---|---|
Molecular Formula |
C7H3NS |
Molecular Weight |
133.168 |
IUPAC Name |
2,5-diethynyl-1,3-thiazole |
InChI |
InChI=1S/C7H3NS/c1-3-6-5-8-7(4-2)9-6/h1-2,5H |
InChI Key |
RVXKHDZBKKJLOU-UHFFFAOYSA-N |
SMILES |
C#CC1=CN=C(S1)C#C |
Synonyms |
Thiazole, 2,5-diethynyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Reactivity: Ethynyl groups in this compound enhance its utility in click chemistry and polymerization reactions, unlike alkyl-substituted analogs (methyl, ethyl) . 5-Acyl-2-amino derivatives exhibit nucleophilic reactivity at the amino group, enabling peptide bond formation or coordination with metal ions .
Electronic Effects :
- Ethynyl substituents withdraw electron density via conjugation, polarizing the thiazole ring and increasing its electrophilicity. This contrasts with electron-donating alkyl groups (methyl, ethyl), which stabilize the ring .
Biological Activity: Amino- and acyl-substituted thiazoles (e.g., 5-acyl-2-amino-1,3-thiazole) show pronounced antimicrobial and anti-inflammatory activities, whereas alkylated variants are less bioactive but serve as industrial intermediates .
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